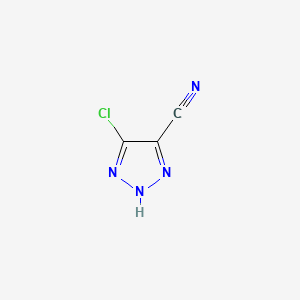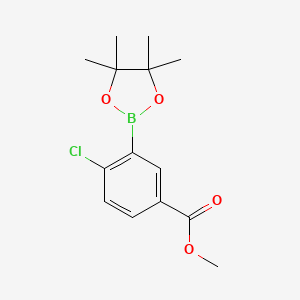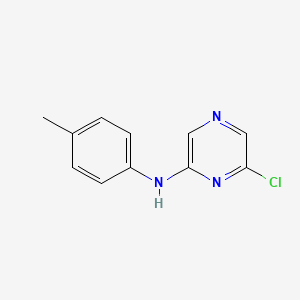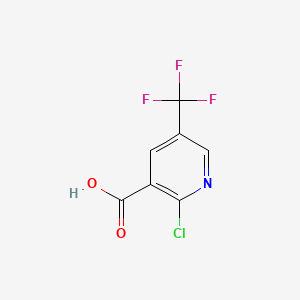
2-Chloro-4-isopropylpyridine
Vue d'ensemble
Description
2-Chloro-4-isopropylpyridine is a chemical compound with the molecular formula C8H10ClN . It is used as a building block for the synthesis of various compounds having therapeutic properties .
Molecular Structure Analysis
The molecular weight of 2-Chloro-4-isopropylpyridine is 155.62 g/mol . The InChI code isInChI=1S/C8H10ClN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 . The Canonical SMILES is CC(C)C1=CC(=NC=C1)Cl . Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-4-isopropylpyridine is 155.62 g/mol . It has a XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has a topological polar surface area of 12.9 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 155.0501770 g/mol . The compound has a complexity of 103 .Applications De Recherche Scientifique
Macrocycles Synthesis
Perfluoro-4-isopropylpyridine, a compound closely related to 2-Chloro-4-isopropylpyridine, has been utilized in synthesizing a variety of macrocyclic systems incorporating pyridine sub-units. These macrocycles have shown the potential to complex with cations and anions, which can be useful in various applications such as catalysis and material science. The characterization of these macrocycles was achieved using X-ray crystallography and electrospray mass spectrometry (Chambers et al., 2003).
Metallation and Functionalization
2-Isopropylpyridine, closely related to 2-Chloro-4-isopropylpyridine, has been successfully metallated using potassium diisopropylamide (KDA). This process allows for subsequent functionalization with a variety of electrophiles, which is significant in organic synthesis for creating diverse chemical structures. The study demonstrates good to excellent yields, highlighting the compound's potential in synthetic chemistry (Pasquinet et al., 1998).
Synthesis of Polyhalogenated Compounds
Perfluoro-(4-isopropylpyridine), a variant of 2-Chloro-4-isopropylpyridine, has been used to create a range of mono-, di-, and tri-substituted derivatives. These compounds have applications in various fields, including pharmaceuticals and material science. The reactions with different nucleophiles were studied, and the products' yields and regiochemistry varied based on reaction conditions. Additionally, barriers to rotation for the perfluoro-isopropyl group in these systems were measured, which is crucial for understanding their chemical behavior (Chambers et al., 2001).
Pyridine-Based Derivatives and Synthons
2-Chloro-5-bromopyridine, a compound similar to 2-Chloro-4-isopropylpyridine, has been used as a scaffold for the synthesis of pyridine-based derivatives. This process involves immobilizing the compound on polystyrene and reacting it with various organometallic reagents, providing a new pathway to synthesize diverse synthons and chromophores, which are essential in pharmaceutical and material sciences (Pierrat et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Chloro-4-isopropylpyridine is primarily used as a building block in the synthesis of various compounds with therapeutic properties . The specific targets of these compounds can vary widely depending on their structure and intended therapeutic use.
Mode of Action
As a building block in the synthesis of various compounds, it likely interacts with its targets through the formation of covalent bonds during the chemical reactions involved in the synthesis process .
Propriétés
IUPAC Name |
2-chloro-4-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQGGRUPKXCGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene](/img/structure/B3024668.png)


![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3024673.png)


